(4-Fluorophenyl)methanesulfonohydrazide

Overview

Description

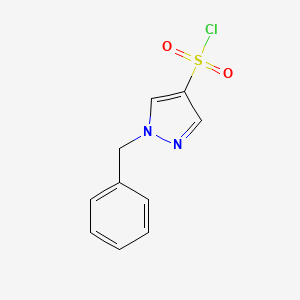

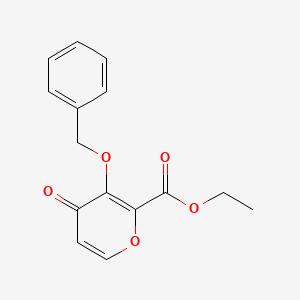

“(4-Fluorophenyl)methanesulfonohydrazide” is a chemical compound with the CAS Number: 1155081-72-3 . It has a molecular weight of 204.23 and its IUPAC name is this compound . The compound is usually in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C7H9FN2O2S/c8-7-3-1-6(2-4-7)5-13(11,12)10-9/h1-4,10H,5,9H2 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 204.23 .Scientific Research Applications

Enzyme Inhibition Studies

One of the earliest studies on methanesulfonic acid derivatives like (4-Fluorophenyl)methanesulfonohydrazide involved their role as enzyme inhibitors. Methanesulfonyl fluoride, a closely related compound, was shown to be an oxydiaphoric inhibitor of acetylcholinesterase, indicating potential applications in studying enzyme mechanisms and possibly developing therapeutic agents for conditions such as Alzheimer's disease (Kitz & Wilson, 1963).

Organic Synthesis

In organic synthesis, derivatives of this compound have been utilized in various chemical reactions. For instance, the carbanion of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate underwent the Horner-Wittig reaction with aldehydes and ketones to yield α-fluoro-α,β-unsaturated sulfones, showcasing a method to access vinyl fluorides from fluoromethyl phenyl sulfone (McCarthy et al., 1990). Furthermore, the iridium-catalyzed regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane has been realized, affording enantiopure fluorobis(phenylsulfonyl)methylated compounds with potential applications in the synthesis of biologically active molecules (Liu et al., 2009).

Fluoromethylation Reactions

Significantly, α-substituted fluoro(phenylsulfonyl)methane derivatives have been employed in 1,4-addition reactions to α,β-unsaturated compounds under mild conditions, demonstrating their utility as monofluoromethyl nucleophiles in creating compounds with potential pharmacological properties (Prakash et al., 2008).

Catalysis and Enantioselectivity

The use of cinchona alkaloid for catalyzing enantioselective monofluoromethylation reactions based on fluorobis(phenylsulfonyl)methane chemistry highlights the potential for developing asymmetric synthesis methods that can be crucial for creating enantiomerically pure pharmaceuticals (Mizuta et al., 2007).

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluorophenyl methyl sulfone, indicates that it may cause serious eye irritation and may be harmful to aquatic life with long-lasting effects . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

(4-fluorophenyl)methanesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2S/c8-7-3-1-6(2-4-7)5-13(11,12)10-9/h1-4,10H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMOIBICQYRDQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-1-[4-(dimethylamino)phenyl]urea](/img/structure/B1518052.png)

![2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1518059.png)

![3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1518060.png)

![3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1518061.png)